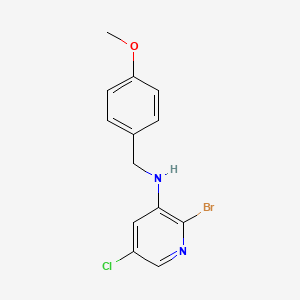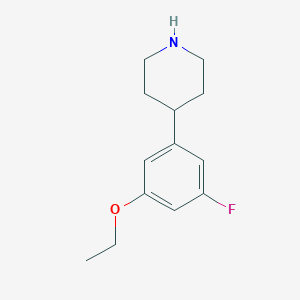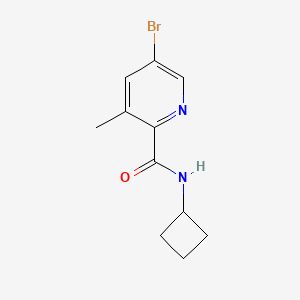
(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine
Vue d'ensemble
Description
(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position on the pyridine ring, and a 4-methoxy-benzylamine group attached to the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common method includes:
Halogenation: Starting with pyridine, bromination and chlorination are carried out to introduce bromine and chlorine atoms at the desired positions.
Nucleophilic Substitution: The halogenated pyridine undergoes nucleophilic substitution with 4-methoxy-benzylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Oxidation and Reduction: The methoxy group and the amine group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nature of the substituent.
Oxidation: Conversion of the methoxy group to a hydroxyl group or further to a carbonyl group.
Reduction: Reduction of the nitro group (if present) to an amine group.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to bioactive molecules.
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of halogen atoms and the methoxy-benzylamine group may enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- (2-Bromo-5-chloro-pyridin-3-yl)-amine
- (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-phenyl)-amine
- (2-Bromo-5-chloro-pyridin-3-yl)-(4-hydroxy-benzyl)-amine
Uniqueness:
- The combination of bromine, chlorine, and methoxy-benzylamine groups in (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine provides unique chemical properties, such as enhanced reactivity and potential biological activity.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O/c1-18-11-4-2-9(3-5-11)7-16-12-6-10(15)8-17-13(12)14/h2-6,8,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPJABUJZHFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8169558.png)

